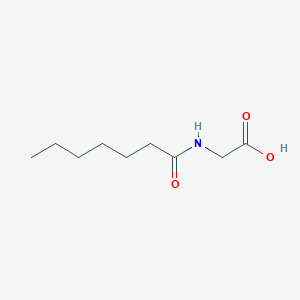

N-Heptanoylglycine

Description

This compound has been reported in Trypanosoma brucei with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(heptanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFCYFVPNIXAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448764 | |

| Record name | N-Heptanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Heptanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23783-23-5 | |

| Record name | (Heptanoylamino)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Heptanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Heptanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of N-Heptanoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is a member of the N-acyl amino acid (NAAA) family, a class of lipid signaling molecules implicated in various physiological processes. While specific research on this compound is limited, this guide synthesizes the current understanding of its metabolic pathway by examining the broader NAAA metabolism. This document details the biosynthesis and catabolism of this compound, presents quantitative data for related compounds, outlines experimental protocols for its analysis, and explores potential signaling pathways.

Biosynthesis of this compound

The primary route for the synthesis of this compound is through the enzymatic conjugation of heptanoyl-CoA and glycine (B1666218). This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[1][2] The biosynthesis can be summarized in two main steps:

-

Activation of Heptanoic Acid: Heptanoic acid is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This activation is an ATP-dependent process.

-

Conjugation with Glycine: GLYAT then facilitates the transfer of the heptanoyl group from heptanoyl-CoA to the amino group of glycine, forming this compound and releasing CoA.[1]

Another proposed biosynthetic pathway for N-acylglycines involves the sequential oxidation of N-acylethanolamines.[3] In the context of this compound, this would involve the conversion of N-heptanoylethanolamine.

Catabolism of this compound

The degradation of this compound is believed to occur through hydrolysis, breaking the amide bond to release heptanoic acid and glycine. Several enzymes have been identified as capable of hydrolyzing N-acyl amino acids:

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is a key player in the degradation of various fatty acid amides, including the endocannabinoid anandamide.[4] FAAH is known to hydrolyze a range of N-acyl amino acids and is a likely candidate for this compound catabolism.

-

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been shown to have bidirectional activity, capable of both synthesizing and hydrolyzing N-acyl amino acids.

Quantitative Data

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism | Reference |

| Glycine N-acyltransferase | Butyryl-CoA | 0.3 | - | Human | |

| Glycine N-acyltransferase | Hexanoyl-CoA | - | - | Human | |

| Glycine N-acyltransferase | Octanoyl-CoA | 0.4 | 3.3 | Human | |

| Glycine N-acyltransferase | Isovaleryl-CoA | 0.3 | 7.64 | Human | |

| Glycine N-acyltransferase | Benzoyl-CoA | 0.0579 | 17.1 | Human |

Note: The Vmax values for isovaleryl-CoA and octanoyl-CoA from one source appear to be significantly different from what would be expected based on other findings. It is important to consult the primary literature for detailed experimental conditions.

Concentrations of this compound in biological fluids have not been widely reported. The analysis of urinary acylglycines is primarily used as a diagnostic tool for inherited metabolic disorders, where elevated levels of specific acylglycines are indicative of enzymatic defects in fatty acid β-oxidation.

Experimental Protocols

The analysis of this compound and other acylglycines in biological samples such as urine and plasma is typically performed using mass spectrometry-based techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of acylglycines.

Sample Preparation:

-

Extraction: Acylglycines are extracted from the biological matrix (e.g., urine) using liquid-liquid or solid-phase extraction.

-

Derivatization: Due to their low volatility, acylglycines require derivatization prior to GC analysis. A common method is esterification to form more volatile derivatives. For example, using a silylating reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

GC-MS Analysis:

-

Separation: The derivatized acylglycines are separated on a gas chromatograph equipped with a suitable capillary column.

-

Detection: A mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines without the need for derivatization.

Sample Preparation:

-

Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like methanol.

-

Solid-Phase Extraction (SPE): Anion exchange SPE can be used to isolate and concentrate acylglycines from the sample matrix.

UPLC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a UPLC system with a reverse-phase column.

-

Mass Spectrometry: A tandem mass spectrometer is used for detection. Multiple reaction monitoring (MRM) is typically employed, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of N-acyl amino acids is recognized for its signaling roles.

One area of interest is their effect on mitochondrial function . For instance, N-arachidonylglycine has been shown to induce reactive oxygen species (ROS) production and cytochrome c release in liver mitochondria, suggesting an impact on mitochondrial respiration and apoptosis. Given the structural similarity, it is plausible that this compound could exert similar effects. N-acyl amino acids have also been identified as endogenous uncouplers of mitochondrial respiration, independent of UCP1.

The structural relationship of N-acyl amino acids to endocannabinoids also raises the possibility of their interaction with G-protein coupled receptors (GPCRs), although direct evidence for this compound is lacking.

Visualizations

Caption: Metabolic pathway of this compound biosynthesis and catabolism.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is an N-acyl amino acid whose metabolism follows the general pathways established for this class of molecules. Its biosynthesis is primarily mediated by glycine N-acyltransferase, and its degradation is likely carried out by hydrolases such as FAAH and PM20D1. While quantitative data and specific signaling roles for this compound are yet to be fully elucidated, the methodologies for its analysis are well-established. Further research into this specific molecule may reveal unique biological functions and potential therapeutic applications, particularly in the context of metabolic disorders and cellular signaling.

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 4. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous N-Heptanoylglycine in Mammals: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an endogenous N-acylglycine, a class of metabolites resulting from the conjugation of a fatty acid with the amino acid glycine (B1666218). While the broader family of N-acyl-amino acids is gaining recognition for their roles in signaling and metabolic regulation, specific information regarding the endogenous function of this compound in mammalian systems remains limited. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, its established role as a biomarker in fatty acid oxidation disorders, and potential, yet unconfirmed, physiological functions. This document also outlines experimental methodologies for its study, drawing from established techniques for similar metabolites, to facilitate further research into this molecule.

Introduction

N-acyl-amino acids (NAAs) are a diverse class of lipid molecules that have emerged as important players in various physiological processes. This compound, the conjugate of heptanoic acid and glycine, belongs to this family. Unlike its more extensively studied long-chain unsaturated counterparts, such as N-arachidonoyl glycine (NAGly), the specific biological roles of saturated, medium-chain NAAs like this compound are not well-defined.

The primary context in which this compound is currently understood is as a metabolic byproduct that accumulates in certain inborn errors of metabolism, specifically fatty acid oxidation disorders (FAODs). Its presence and concentration in biological fluids serve as a diagnostic marker for these conditions. This guide provides a comprehensive overview of the knowns and unknowns surrounding endogenous this compound, aiming to provide a foundational resource for researchers interested in its potential physiological significance.

Biosynthesis and Metabolism

The formation of this compound is a detoxification pathway that becomes significant when there is an accumulation of its precursor, heptanoyl-CoA.

Biosynthesis

The synthesis of this compound occurs primarily in the mitochondria of the liver and kidneys.[1] The key enzyme responsible for this conjugation is Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13).[2] This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine.[2]

The two-step biochemical process is as follows:

-

Activation of Heptanoic Acid: Heptanoic acid is first activated to its coenzyme A thioester, heptanoyl-CoA , by an acyl-CoA synthetase. This step requires ATP.

-

Conjugation with Glycine: GLYAT then catalyzes the reaction between heptanoyl-CoA and glycine to form this compound and free Coenzyme A (CoA).[2]

Substrate Specificity of Glycine N-acyltransferase (GLYAT)

While GLYAT is known to have broad substrate specificity for various acyl-CoAs, kinetic data for heptanoyl-CoA is not prominently available. Studies on human liver GLYAT have determined the kinetic constants for a range of straight and branched-chain acyl-CoA esters.[3] Generally, the enzyme shows a preference for benzoyl-CoA and short- to medium-chain fatty acyl-CoAs. The activity of GLYAT with heptanoyl-CoA can be inferred from its known activity with hexanoyl-CoA and octanoyl-CoA.

Table 1: Substrate Specificity of Human Liver Glycine N-acyltransferase for Selected Acyl-CoAs

| Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| Butyryl-CoA | 0.4 | 12.5 |

| Hexanoyl-CoA | 0.3 | 11.1 |

| Octanoyl-CoA | 0.3 | 9.1 |

| Decanoyl-CoA | 0.3 | 6.7 |

| Data adapted from in vitro studies on human liver homogenates. |

Role in Fatty Acid Oxidation Disorders (FAODs)

The most well-documented role of this compound is as a diagnostic biomarker for certain FAODs, particularly those affecting medium-chain fatty acid metabolism.

In a healthy individual, the concentration of medium-chain acyl-CoAs is kept low through efficient β-oxidation. However, in individuals with a deficiency in an enzyme such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), there is an accumulation of medium-chain acyl-CoAs, including heptanoyl-CoA. This accumulation drives the formation and subsequent urinary excretion of the corresponding N-acylglycines.

The therapeutic use of triheptanoin (B1683035), a synthetic triglyceride of heptanoic acid, for the treatment of long-chain FAODs, provides an alternative energy source. The metabolism of heptanoate (B1214049) bypasses the defective long-chain fatty acid oxidation steps and is broken down into propionyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. It is plausible that during triheptanoin therapy, a fraction of the administered heptanoate is converted to this compound, although this is considered a minor metabolic fate and not the primary therapeutic mechanism.

Potential Physiological Functions (Hypothetical)

While direct evidence is lacking, the structural similarity of this compound to other bioactive N-acyl-amino acids suggests potential, yet unproven, roles in cellular signaling.

-

G-Protein Coupled Receptor (GPCR) Modulation: Other N-acylglycines, such as N-arachidonoyl glycine, are known to interact with orphan GPCRs like GPR18. It is conceivable that this compound could also modulate the activity of this or other GPCRs, although this has not been experimentally verified.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activity: Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. The potential for this compound to activate PPARs has not been investigated but remains a plausible area of future research.

-

Neuronal Function: Glycine is a major neurotransmitter, and its metabolism is crucial for proper neuronal function. N-acylglycines can influence neuronal activity; for instance, N-arachidonoyl glycine modulates synaptic transmission. The effects of this compound on the central nervous system are unknown.

Experimental Protocols

Detection and Quantification in Biological Samples

The analysis of this compound in biological matrices such as urine and plasma typically involves mass spectrometry-based methods.

Protocol: Quantification of this compound in Urine by GC-MS

-

Sample Preparation:

-

To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., N-heptanoyl-[¹³C₂]glycine).

-

Acidify the sample to pH 1 with HCl.

-

Extract the N-acylglycines with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the sample at 60-80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the this compound-TMS derivative and the internal standard.

-

-

Quantification:

-

Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

In Vitro Bioactivity Assays

To investigate the potential signaling roles of this compound, a variety of in vitro assays can be employed.

Protocol: GPCR Activation Assay (Calcium Mobilization)

-

Cell Culture:

-

Culture a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest (e.g., GPR18).

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Performance:

-

Wash the cells to remove excess dye.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of this compound to the cells.

-

Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the dose-response curve to determine the EC₅₀ of this compound for the receptor.

-

Conclusion and Future Directions

The current body of knowledge positions this compound primarily as a secondary metabolite and a biomarker for certain fatty acid oxidation disorders. Its endogenous function in healthy mammals remains largely unexplored. Future research should focus on several key areas:

-

Quantitative Profiling: Establishing the physiological concentrations of this compound in various mammalian tissues and fluids in both healthy and diseased states.

-

Receptor Deorphanization: Screening this compound against a panel of orphan GPCRs and nuclear receptors to identify potential molecular targets.

-

Functional Studies: Investigating the effects of this compound in relevant in vitro and in vivo models to elucidate its physiological and pathophysiological roles.

A deeper understanding of the endogenous functions of this compound and other medium-chain N-acyl-amino acids could open new avenues for therapeutic intervention in metabolic and neurological disorders.

References

- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Heptanoylglycine in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an N-acylglycine that has emerged as a significant metabolite in the context of fatty acid metabolism, particularly in inherited metabolic disorders. As a conjugate of heptanoic acid and glycine (B1666218), its presence and concentration in biological fluids can be indicative of underlying dysregulation in fatty acid oxidation pathways. This technical guide provides an in-depth analysis of this compound's role in fatty acid metabolism, compiling quantitative data, detailing experimental protocols for its synthesis and analysis, and visualizing its metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel biomarkers and therapeutic avenues related to fatty acid metabolism disorders.

Introduction

N-acylglycines are a class of endogenous lipid molecules formed by the conjugation of a fatty acid to glycine. While they are typically minor metabolites, their levels can become significantly elevated inborn errors of metabolism, particularly fatty acid oxidation disorders. This compound, the N-acyl conjugate of the seven-carbon fatty acid heptanoic acid, has garnered attention as a potential biomarker for conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In this disorder, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, including heptanoyl-CoA, which is subsequently shunted into alternative metabolic pathways, such as conjugation with glycine to form this compound. Beyond its role as a biomarker, the broader family of N-acyl glycines is being explored for its potential signaling roles in various physiological processes.

Biosynthesis and Degradation of this compound

The metabolism of this compound is primarily governed by two key enzymes: its synthesis is catalyzed by glycine N-acyltransferase (GLYAT), and its degradation is mediated by fatty acid amide hydrolase (FAAH).

Biosynthesis

The primary route for the formation of this compound is the enzymatic conjugation of heptanoyl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme. The biosynthesis can be summarized as follows:

Heptanoyl-CoA + Glycine ⇌ this compound + CoA

Under normal physiological conditions, the concentration of heptanoyl-CoA is low. However, in disorders like MCAD deficiency, the blockage of beta-oxidation leads to an accumulation of medium-chain acyl-CoAs, including heptanoyl-CoA, thereby driving the synthesis of this compound.

Degradation

This compound can be hydrolyzed back to heptanoic acid and glycine by the enzyme fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide.

This compound + H₂O → Heptanoic Acid + Glycine

The balance between the activities of GLYAT and FAAH determines the cellular and circulating levels of this compound.

Quantitative Data: N-Acylglycines in MCAD Deficiency

Direct quantitative data for this compound in MCAD deficiency is limited in the literature. However, extensive data is available for the structurally similar N-hexanoylglycine, which serves as a reliable proxy. The following table summarizes the urinary concentrations of N-hexanoylglycine in patients with MCAD deficiency compared to control individuals.

| Analyte | Patient Group | Concentration Range (μmol/mmol creatinine) | Reference |

| N-Hexanoylglycine | MCAD Deficiency | 10 - 169 | [1] |

| N-Hexanoylglycine | Healthy Controls | Not typically detected | [2] |

| N-Hexanoylglycine | Asymptomatic Neonate with MCAD | 30-fold increase over controls | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl glycines.

Materials:

-

Glycine

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring in an ice bath.

-

Acylation: Slowly add heptanoyl chloride (1.1 equivalents) dropwise to the cold glycine solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M hydrochloric acid.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of GLYAT using heptanoyl-CoA and glycine as substrates. The assay is based on the detection of the free coenzyme A (CoA) produced in the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.

Materials:

-

Purified GLYAT enzyme or mitochondrial extract

-

Heptanoyl-CoA

-

Glycine

-

DTNB solution (in phosphate (B84403) buffer)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, a saturating concentration of glycine, and DTNB solution.

-

Enzyme Addition: Add the purified GLYAT enzyme or mitochondrial extract to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of heptanoyl-CoA.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time using the spectrophotometer.

-

Calculation of Activity: The rate of the reaction is proportional to the rate of change in absorbance. The enzyme activity can be calculated using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay is a common method for measuring FAAH activity. It utilizes a synthetic substrate that becomes fluorescent upon hydrolysis by FAAH. While a specific N-heptanoyl-based fluorogenic substrate may not be commercially available, a general N-acyl-7-amino-4-methylcoumarin (AMC) substrate can be used to assess the ability of this compound to act as a substrate or inhibitor.

Materials:

-

Purified FAAH enzyme or cell/tissue lysate

-

N-Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic FAAH substrate

-

This compound (as a potential substrate or inhibitor)

-

Assay Buffer (e.g., Tris-HCl, pH 9.0)

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the FAAH enzyme or lysate in the assay buffer.

-

Inhibitor/Substrate Incubation: In the wells of a microplate, add the enzyme preparation. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (e.g., AAMCA).

-

Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the FAAH activity. For inhibition studies, IC₅₀ values for this compound can be determined by plotting the reaction rate against the concentration of this compound.

Signaling Pathways and Logical Relationships

While primarily known as a metabolic byproduct, the broader class of N-acyl amino acids, including this compound, has been shown to possess signaling properties, primarily through the activation of G-protein coupled receptors (GPCRs).

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in the context of disrupted fatty acid metabolism.

References

- 1. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]

- 2. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Heptanoylglycine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is a naturally occurring N-acyl amino acid, a class of lipid molecules with growing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological significance of this compound. Detailed experimental protocols for its synthesis, analysis, and relevant enzymatic assays are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in academia and the pharmaceutical industry engaged in the study of lipid signaling and metabolic pathways.

Chemical Structure and Identification

This compound, systematically named 2-(heptanoylamino)acetic acid, is an amide formed from the conjugation of a seven-carbon fatty acid, heptanoic acid, and the amino acid glycine (B1666218).[1][2] Its structure is characterized by a linear heptanoyl chain attached to the nitrogen atom of glycine.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(heptanoylamino)acetic acid | [1] |

| CAS Number | 23783-23-5 | [3] |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.24 g/mol | |

| SMILES String | CCCCCCC(=O)NCC(=O)O | |

| InChI Key | RNFCYFVPNIXAHP-UHFFFAOYSA-N | |

| Synonyms | N-(1-Oxoheptyl)glycine, (Heptanoylamino)acetic Acid, 2-heptanamidoacetic acid |

Physicochemical Properties

This compound is a white solid at room temperature. While some of its physicochemical properties have been experimentally determined, others are predicted based on computational models.

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Reference |

| Physical State | Solid | Experimental | |

| Melting Point | 98 °C | Experimental | |

| Boiling Point | 394.8 ± 25.0 °C | Predicted | |

| Water Solubility | 1.54 g/L | Predicted | |

| logP | 1.64 | Predicted | |

| pKa (Strongest Acidic) | 4.1 | Predicted | |

| pKa (Strongest Basic) | 2.13 | Predicted | |

| Polar Surface Area | 69.89 Ų | Predicted | |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol | Experimental |

Biological Significance and Signaling Pathways

This compound is a metabolite found in biological systems. Elevated levels of N-acylglycines, including this compound, in urine and blood can be indicative of certain inherited metabolic disorders related to fatty acid oxidation.

Biosynthesis of N-Acylglycines

The primary route for the synthesis of N-acylglycines in mammals is through the enzymatic action of glycine N-acyltransferase (GLYAT). This mitochondrial enzyme catalyzes the conjugation of an acyl-CoA with glycine to form the corresponding N-acylglycine and Coenzyme A.

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of N-acylglycines has been implicated in various biological processes. For instance, other N-acylglycines are known to have roles in anti-inflammation and pain perception (antinociception). They can interact with various receptors, including cannabinoid receptors like CB1. However, direct evidence for this compound's involvement in these specific pathways is still under investigation.

Experimental Protocols

Chemical Synthesis of this compound

A general and environmentally friendly method for the synthesis of N-acyl glycines involves the direct N-acylation of glycine with a free fatty acid. This can be achieved using enzymatic approaches. A common chemical synthesis approach involves the reaction of glycine with an activated form of heptanoic acid, such as heptanoyl chloride.

Materials:

-

Glycine

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add heptanoyl chloride to the cooled glycine solution with vigorous stirring. Maintain the pH of the reaction mixture by adding NaOH solution as needed.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Purification and Analysis

Purification: Purification of this compound can be achieved through recrystallization as described in the synthesis protocol. Purity can be assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analysis by HPLC:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of an acid like formic acid or trifluoroacetic acid, is commonly employed.

-

Detection: UV detection at a wavelength around 210-220 nm is suitable for the amide bond.

-

Purity Assessment: The purity of this compound can be determined by the area percentage of the main peak in the chromatogram. A purity of ≥98.0% is often achieved for analytical standards.

Analysis by Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the structural confirmation and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique. The predicted monoisotopic mass is 187.1208 Da.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 188.1281 |

| [M+Na]⁺ | 210.1099 |

| [M-H]⁻ | 186.1136 |

Glycine N-Acyltransferase (GLYAT) Activity Assay

The activity of GLYAT, the enzyme responsible for the biosynthesis of this compound, can be measured using various methods. A common approach is a colorimetric assay that detects the release of Coenzyme A (CoA).

Principle: The assay measures the free thiol group of CoA produced during the conjugation reaction using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Mitochondrial fraction (as a source of GLYAT)

-

Heptanoyl-CoA

-

Glycine

-

DTNB

-

Tris-HCl buffer (pH ~8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and glycine.

-

Add the mitochondrial fraction to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding Heptanoyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time.

-

The rate of the reaction is proportional to the GLYAT activity.

Conclusion

This compound is an endogenous metabolite with a well-defined chemical structure and a growing area of interest in metabolic research. While its specific signaling roles are still being uncovered, its association with metabolic disorders highlights its physiological importance. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, as well as to study its biosynthesis. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for understanding its full biological function and potential therapeutic applications.

References

N-Heptanoylglycine: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoylglycine is an N-acylglycine, a class of molecules recognized as metabolites of fatty acids. Its discovery and characterization are intrinsically linked to the broader study of fatty acid metabolism and the enzymatic activity of glycine (B1666218) N-acyltransferase. This document provides a comprehensive technical guide on the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and an exploration of its known biological context.

Introduction

This compound (C9H17NO3) is a chemical compound belonging to the N-acyl-alpha amino acid family.[1] It consists of a heptanoyl group attached to the nitrogen atom of glycine. These molecules are typically minor metabolites of fatty acids.[2] The study of N-acylglycines, including this compound, is significant in the context of diagnosing certain inherited metabolic disorders where elevated levels of these compounds can be detected in urine and blood.[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H17NO3 | --INVALID-LINK-- |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(heptanoylamino)acetic acid | --INVALID-LINK-- |

| CAS Number | 23783-23-5 | --INVALID-LINK-- |

Discovery and Biosynthesis

The discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic study of N-acylglycines as products of fatty acid metabolism. The primary mechanism for its formation in biological systems is through the enzymatic action of glycine N-acyltransferase (GLYAT).[1]

Enzymatic Synthesis Pathway

The biosynthesis of this compound involves the conjugation of heptanoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.13). This enzyme is known to have broad substrate specificity, acting on various short- and medium-chain acyl-CoA molecules. The reaction proceeds as follows:

Experimental Protocols

Chemical Synthesis of this compound

While this compound is commercially available as an analytical standard, a general method for its laboratory synthesis can be adapted from standard peptide coupling procedures.

Objective: To synthesize this compound from glycine and heptanoyl chloride.

Materials:

-

Glycine

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Glycine Solution Preparation: Dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

-

Acylation Reaction: Cool the glycine solution in an ice bath. Add heptanoyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

References

N-Heptanoylglycine as a potential biomarker for disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Heptanoylglycine is an acylated glycine (B1666218) molecule that has emerged as a potential biomarker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of this compound, including its metabolic origin, its role as a biomarker, analytical methodologies for its detection, and its clinical significance.

Metabolic Context: Fatty Acid β-Oxidation and Glycine Conjugation

This compound is a product of the convergence of two key metabolic pathways: fatty acid β-oxidation and the glycine conjugation pathway.

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the mitochondrial process responsible for breaking down fatty acids to produce acetyl-CoA, a primary fuel for the citric acid cycle. This pathway is particularly crucial during periods of fasting or prolonged exercise when glucose availability is limited. The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

A key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which catalyzes the initial dehydrogenation of medium-chain fatty acyl-CoAs (typically C6 to C12). In individuals with MCAD deficiency, this step is impaired, leading to an accumulation of medium-chain fatty acyl-CoA esters within the mitochondria.

Glycine Conjugation Pathway

The glycine conjugation pathway is a detoxification process that occurs primarily in the liver and kidneys. It involves the conjugation of various acyl-CoA molecules with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). This process renders the acyl groups more water-soluble, facilitating their excretion in urine. While this pathway is known for its role in detoxifying xenobiotics, it also plays a role in the metabolism of endogenous compounds.

This compound as a Biomarker for MCAD Deficiency

In MCAD deficiency, the accumulation of medium-chain fatty acyl-CoAs, including heptanoyl-CoA (a seven-carbon fatty acyl-CoA), overwhelms the normal fatty acid oxidation pathway. To alleviate the toxic effects of these accumulating acyl-CoAs, the glycine conjugation pathway is utilized as an alternative metabolic route. Heptanoyl-CoA is conjugated with glycine by GLYAT to form this compound, which is then excreted in the urine.[1][2][3] Consequently, elevated levels of this compound and other medium-chain acylglycines in urine serve as a characteristic biochemical marker for MCAD deficiency.[4][5]

The following diagram illustrates the metabolic pathway leading to the formation of this compound in the context of MCAD deficiency.

Quantitative Data

While extensive quantitative data for this compound is still emerging, analysis of related acylglycines in MCAD deficiency provides a strong indication of its diagnostic potential. The table below summarizes available data for this compound and the closely related hexanoylglycine.

| Analyte | Condition | Specimen | Concentration Range | Reference |

| This compound | Healthy Adults (25-30 years old) | Urine | <0.0015–0.0414 µmol/mmol creatinine | |

| Hexanoylglycine | Healthy Individuals | Urine | 1-2 µg/mg of creatinine | |

| Hexanoylglycine | MCAD Deficiency | Urine | 3-170 µg/mg of creatinine | |

| Hexanoylglycine | MCAD Deficiency (Acute Stage) | Urine | 20-600 µg/mg of creatinine |

Experimental Protocols

The detection and quantification of this compound and other acylglycines are typically performed using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Urine)

A general workflow for the preparation of urine samples for acylglycine analysis is as follows:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acylglycines.

-

Chromatography: Reverse-phase chromatography is typically employed to separate the acylglycines.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is used for elution.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. Stable isotope-labeled internal standards are crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for acylglycine analysis.

-

Derivatization: Acylglycines are not sufficiently volatile for GC analysis and require derivatization. Common derivatization methods include:

-

Silylation: Converts active hydrogens to trimethylsilyl (B98337) (TMS) ethers and esters.

-

Acylation: Introduces acyl groups to improve chromatographic properties.

-

Esterification: For example, with bis(trifluoromethyl)benzyl (BTFMB) bromide.

-

-

Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

-

Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) can be used. Quantification is typically performed using selected ion monitoring (SIM) with stable isotope-labeled internal standards.

Clinical Significance and Future Perspectives

The measurement of urinary this compound and other acylglycines is a valuable tool for the diagnosis and monitoring of MCAD deficiency and other fatty acid oxidation disorders. Early diagnosis through newborn screening programs that include acylglycine analysis can lead to timely intervention and improved patient outcomes.

Future research should focus on:

-

Establishing precise quantitative reference ranges for this compound in different age groups.

-

Determining the diagnostic sensitivity and specificity of this compound as a standalone biomarker for MCAD deficiency.

-

Exploring the potential of this compound as a biomarker for other metabolic diseases.

-

Developing and validating high-throughput analytical methods for routine clinical use.

The continued investigation of this compound holds promise for advancing our understanding and management of inborn errors of metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and Purification of N-Heptanoylglycine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-Heptanoylglycine, a valuable N-acylglycine for various research applications. This document outlines a detailed methodology based on the robust Schotten-Baumann reaction, followed by effective purification strategies to obtain a high-purity final product.

Introduction

This compound is an N-acylglycine characterized by a heptanoyl group attached to the nitrogen atom of glycine (B1666218). N-acylglycines are a class of metabolites that play a role in various biological processes and are of interest in the study of metabolic disorders. The ability to synthesize and purify this compound with high purity is crucial for accurate and reproducible research in areas such as metabolomics, drug discovery, and diagnostics.

This guide details a reliable laboratory-scale synthesis and purification protocol for this compound, ensuring a product suitable for demanding research applications.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is effectively achieved through the Schotten-Baumann reaction, a well-established method for the N-acylation of amino acids.[1] This reaction involves the acylation of glycine with heptanoyl chloride in an aqueous alkaline medium. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide product.[2]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Glycine

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Stir until all the glycine has dissolved.

-

Cooling: Cool the glycine solution to 0-5 °C in an ice bath.

-

Addition of Heptanoyl Chloride: While maintaining the low temperature and stirring vigorously, slowly add heptanoyl chloride (1.0 equivalent) dropwise to the glycine solution. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 10 and 11.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL) to remove any unreacted heptanoyl chloride and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of this compound should form.

-

-

Isolation of Crude Product:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of ice-cold water.

-

Dry the crude product in a desiccator under vacuum.

-

Purification of this compound

Purification of the crude this compound is essential to remove any remaining starting materials, by-products, or salts. A combination of recrystallization and, if necessary, column chromatography can be employed to achieve high purity.

Purification Strategy

Caption: Logical workflow for the purification of this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For N-acylglycines, a common approach is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

-

Water

-

Ethanol/Water mixture

-

Ethyl acetate (B1210297)/Hexane mixture

Procedure:

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or solvent mixture) to the crude this compound until it is completely dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified this compound under vacuum.

Column Chromatography Protocol

If recrystallization does not yield a product of the desired purity, silica (B1680970) gel column chromatography can be employed. Silica gel is a polar stationary phase, and a mobile phase of appropriate polarity is used to elute the compound.

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 98 °C | |

| CAS Number | 23783-23-5 | [3] |

Predicted Spectroscopic Data

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| δ 10.5-12.0 (br s, 1H, COOH) | δ 174.0-176.0 (C=O, acid) |

| δ 6.0-6.5 (br t, 1H, NH) | δ 173.0-174.0 (C=O, amide) |

| δ 4.1-4.2 (d, 2H, N-CH₂) | δ 41.0-42.0 (N-CH₂) |

| δ 2.2-2.3 (t, 2H, CO-CH₂) | δ 36.0-37.0 (CO-CH₂) |

| δ 1.6-1.7 (quint, 2H, CO-CH₂-CH₂) | δ 31.0-32.0 (CH₂) |

| δ 1.2-1.4 (m, 6H, 3xCH₂) | δ 28.5-29.5 (CH₂) |

| δ 0.8-0.9 (t, 3H, CH₃) | δ 25.0-26.0 (CH₂) |

| δ 22.0-23.0 (CH₂) | |

| δ 13.5-14.5 (CH₃) |

Experimental Workflows

Caption: Overall experimental workflow for the synthesis and purification of this compound.

This technical guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

In Vitro Toxicity Profile of N-Heptanoylglycine: A Methodological Guide

Disclaimer: Publicly available literature lacks specific in vitro toxicity studies on N-Heptanoylglycine. This document, therefore, serves as an in-depth technical guide proposing a comprehensive framework for its toxicological assessment. The methodologies, data tables, and pathways described are based on established in vitro toxicology protocols and are intended to guide researchers in designing and executing relevant studies.

N-acyl glycines (NAGlys) are a class of metabolites involved in the detoxification of various compounds.[1] While often associated with detoxification, alterations in the acyl chain can significantly impact a molecule's toxicity. For instance, studies on N-acyl homologues of acetaminophen (B1664979) have shown that increasing the acyl side chain length can lead to a progressive increase in toxicity.[2] This underscores the importance of evaluating the specific toxicological profile of this compound.

This guide outlines a multi-parametric approach to characterize the potential in vitro toxicity of this compound, focusing on cytotoxicity, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Data Presentation: A Framework for Quantitative Analysis

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the proposed in vitro assays.

Table 1: Proposed Cytotoxicity Profile of this compound in HepG2 Cells

| Assay Type | Endpoint | Time Point (hours) | IC₅₀ (µM) | Max Effect (%) |

| MTT | Metabolic Activity | 24 | [Value] | [Value] |

| 48 | [Value] | [Value] | ||

| LDH Release | Membrane Integrity | 24 | [Value] | [Value] |

| 48 | [Value] | [Value] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the biological process by 50%.

Table 2: Proposed Assessment of this compound-Induced Mitochondrial Dysfunction

| Parameter | Assay | Time Point (hours) | Concentration (µM) | % Change from Control |

| Mitochondrial Membrane Potential (MMP) | JC-10 Staining | 6 | [Value] | [Value] |

| 24 | [Value] | [Value] | ||

| Oxygen Consumption Rate (OCR) | Seahorse XF Analysis | 6 | [Value] | [Value] |

| 24 | [Value] | [Value] | ||

| ATP Production | Luminescence Assay | 24 | [Value] | [Value] |

Table 3: Proposed Evaluation of Oxidative Stress Markers

| Marker | Assay | Time Point (hours) | Concentration (µM) | Fold Increase over Control |

| Reactive Oxygen Species (ROS) | DCFDA Staining | 1 | [Value] | [Value] |

| 4 | [Value] | [Value] | ||

| Lipid Peroxidation | TBARS Assay (MDA) | 24 | [Value] | [Value] |

| 48 | [Value] | [Value] |

Table 4: Proposed Profile of Apoptosis Induction

| Parameter | Assay | Time Point (hours) | Concentration (µM) | Fold Activation over Control |

| Initiator Caspase (Intrinsic) | Caspase-9 Activity | 12 | [Value] | [Value] |

| Initiator Caspase (Extrinsic) | Caspase-8 Activity | 12 | [Value] | [Value] |

| Executioner Caspase | Caspase-3/7 Activity | 24 | [Value] | [Value] |

Experimental Protocols: Detailed Methodologies

A robust assessment of in vitro toxicity requires standardized and reproducible protocols. The following sections detail the proposed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells are recommended due to their metabolic capabilities, making them a relevant model for assessing the toxicity of xenobiotics.[3][4]

-

Culture Conditions: Culture HepG2 cells in Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 mM glucose at 37°C in a humidified atmosphere of 5% CO₂.[3]

-

Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity assays) at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the final desired concentrations. Ensure the final solvent concentration does not exceed 0.5% and include a vehicle control in all experiments.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Procedure: After the desired treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Procedure: After treatment, carefully collect an aliquot of the cell culture supernatant from each well.

-

Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm.

-

Controls: Include a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer for maximum LDH release).

-

Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses cationic fluorescent dyes like JC-10 to detect mitochondrial depolarization, a key indicator of mitochondrial dysfunction. In healthy cells with high MMP, JC-10 forms aggregates that emit red fluorescence. In unhealthy cells with low MMP, the dye remains in its monomeric form and emits green fluorescence.

-

Dye Loading: After treatment, remove the culture medium and incubate the cells with a medium containing the JC-10 dye and Hoechst 33342 (for nuclear staining) for 30 minutes at 37°C.

-

Washing: Gently wash the cells with a suitable buffer to remove excess dye.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of both red and green channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

Probe Loading: After treatment, wash the cells and incubate them with H2DCFDA solution (e.g., 20 µM) for 30-45 minutes at 37°C, protected from light.

-

Induction (Optional): A positive control using an ROS-inducing agent like tert-butyl hydroperoxide (TBHP) can be included.

-

Measurement: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence plate reader. Readings can be taken kinetically or as a single endpoint.

Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage.

-

Sample Preparation: After treatment, lyse the cells and collect the lysate.

-

Reaction: Mix the lysate with thiobarbituric acid (TBA) reagent under acidic conditions.

-

Incubation: Heat the mixture at 95°C for approximately 60 minutes to form a colored adduct.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard and normalize to the total protein content of the sample.

Caspase Activity Assay

Caspase activity assays are used to measure the activation of key proteases in the apoptotic cascade.

-

Procedure: After treatment, lyse the cells to release intracellular contents.

-

Reaction: Add a specific luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3/7, Caspase-8, or Caspase-9) to the cell lysate.

-

Incubation: Incubate at room temperature to allow the activated caspase to cleave the substrate, generating a signal.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Analysis: Express the results as fold activation over the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key signaling pathway relevant to in vitro toxicity assessment.

Caption: Proposed experimental workflow for in vitro toxicity assessment.

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

The Biological Significance of N-Heptanoylglycine and Other Acylglycines: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological significance of N-acylglycines, with a particular focus on N-Heptanoylglycine. Acylglycines are a class of metabolites formed through the conjugation of fatty acids with glycine (B1666218), a process primarily occurring in the mitochondria. This pathway serves as a crucial detoxification mechanism, mitigating the accumulation of potentially toxic acyl-CoA intermediates that can arise from fatty acid metabolism and certain inborn errors of metabolism. Elevated levels of specific acylglycines, including this compound, in biological fluids are recognized as important biomarkers for various metabolic disorders. This document details the metabolic pathways associated with acylglycines, presents quantitative data on their levels in physiological and pathological states, outlines key experimental protocols for their analysis and functional characterization, and explores their potential roles in cellular signaling. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the discovery of novel therapeutic agents.

Introduction to Acylglycines

Acylglycines are endogenous metabolites synthesized through the enzymatic conjugation of an acyl-CoA molecule with the amino acid glycine.[1] This biochemical transformation is catalyzed by glycine N-acyltransferase (GLYAT) and is essential for maintaining metabolic homeostasis.[1] The process facilitates the excretion of excess or potentially toxic acyl groups, thereby preventing their accumulation and subsequent cellular damage. This compound is a specific acylglycine derived from heptanoic acid, a medium-chain fatty acid. Its presence and concentration in biological fluids can provide valuable insights into the state of fatty acid oxidation and overall metabolic health.

The biological importance of acylglycines is most evident in the context of inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias. In these conditions, genetic defects in enzymes responsible for fatty acid breakdown lead to the accumulation of specific acyl-CoA intermediates. The cellular machinery then upregulates the glycine conjugation pathway as an alternative detoxification route, resulting in elevated urinary excretion of the corresponding acylglycines.[2][3] Therefore, the analysis of urinary acylglycine profiles is a powerful tool for the diagnosis and monitoring of these metabolic diseases.[4]

Metabolic Pathways of Acylglycine Synthesis and Degradation

The synthesis of acylglycines is a mitochondrial process. Fatty acids are first activated to their corresponding acyl-CoA thioesters. In situations of metabolic imbalance where these acyl-CoAs accumulate, glycine N-acyltransferase catalyzes the transfer of the acyl group to glycine, forming an N-acylglycine and releasing free Coenzyme A. This reaction not only detoxifies the excess acyl groups but also helps to replenish the pool of free CoA, which is essential for numerous metabolic reactions.

The degradation of acylglycines is less well-characterized but is thought to involve hydrolysis back to the constituent fatty acid and glycine, although the primary route of elimination is through urinary excretion.

Quantitative Data on Acylglycine Levels

The quantification of acylglycines in urine is a key diagnostic tool for several inborn errors of metabolism. While specific reference ranges can vary between laboratories, the following table summarizes typical urinary concentrations for a panel of acylglycines in a healthy population. It is important to note that data specifically for this compound is often grouped with other medium-chain acylglycines and is not always reported individually in routine clinical testing.

| Acylglycine | Abbreviation | Reference Range (µmol/mmol creatinine) | Associated Metabolic Disorder(s) |

| Isovalerylglycine | IVG | < 3 | Isovaleric Acidemia |

| 3-Methylcrotonylglycine | 3-MCG | < 10 | 3-Methylcrotonyl-CoA Carboxylase Deficiency |

| Tiglylglycine | TG | < 2 | Propionic Acidemia, Methylmalonic Acidemia |

| Hexanoylglycine | HG | < 3 | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) |

| Suberylglycine | SG | < 5 | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) |

| Phenylpropionylglycine | PPG | < 2 | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) |

| This compound | (C7) | Not routinely reported individually | Theoretically elevated in disorders of odd-chain fatty acid oxidation |

Note: The reference ranges provided are approximate and should be interpreted in the context of a full clinical evaluation and other laboratory findings. Data compiled from multiple sources.

Experimental Protocols

Quantification of Urinary Acylglycines by UPLC-MS/MS

This protocol describes a common method for the quantitative analysis of acylglycines in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

-

Urine Collection: Collect a random urine specimen. No preservative is required.

-

Internal Standard Spiking: To 100 µL of urine, add an internal standard solution containing stable isotope-labeled acylglycines.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol (B129727) followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the acylglycines with methanol.

-

-

Derivatization (Optional but common): Evaporate the eluate to dryness and derivatize with butanolic HCl to form butyl esters. This can improve chromatographic properties.

-

Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase.

B. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard are monitored.

-

Glycine N-Acyltransferase (GLYAT) Activity Assay

This assay measures the activity of GLYAT by detecting the release of Coenzyme A (CoA) during the conjugation reaction.

A. Reagents

-

Tris-HCl buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Glycine

-

Acyl-CoA substrate (e.g., Heptanoyl-CoA)

-

Enzyme source (e.g., mitochondrial lysate)

B. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and glycine in a 96-well plate.

-

Add the enzyme source to each well.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Immediately measure the absorbance at 412 nm in a microplate reader.

-

Monitor the increase in absorbance over time. The rate of increase is proportional to the rate of CoA release and thus to the GLYAT activity.

Potential Signaling Roles of Acylglycines

While the primary role of acylglycines is in detoxification, there is emerging interest in their potential as signaling molecules. Given their structural similarity to other lipid signaling molecules, it is plausible that acylglycines could interact with nuclear receptors or other cellular sensors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play critical roles in lipid and glucose metabolism. They are activated by fatty acids and their derivatives. It is hypothesized that certain acylglycines, including this compound, may act as ligands for PPARs, thereby influencing gene expression related to fatty acid oxidation and energy homeostasis. Further research is required to validate this hypothesis.

Mitochondrial Function

The synthesis of acylglycines is intrinsically linked to mitochondrial metabolism. The accumulation of acyl-CoAs that drives acylglycine production can be indicative of mitochondrial dysfunction. Conversely, the efficient synthesis of acylglycines may be a protective mechanism to maintain mitochondrial function in the face of metabolic stress. The impact of this compound itself on mitochondrial function is an area for future investigation.

Future Directions and Conclusion

This compound and other acylglycines are significant players in metabolic regulation and detoxification. Their role as biomarkers for inborn errors of metabolism is well-established. However, the full extent of their biological significance, including their potential roles in cellular signaling, remains an active area of research.

Future studies should focus on:

-

Elucidating the specific signaling pathways modulated by this compound and other acylglycines.

-

Investigating the potential therapeutic applications of modulating acylglycine levels.

-

Developing more specific and sensitive analytical methods for the routine quantification of a broader range of acylglycines.

References

- 1. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H17NO3 | CID 10932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Genetic Basis of Elevated N-Heptanoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract